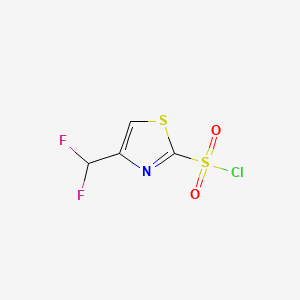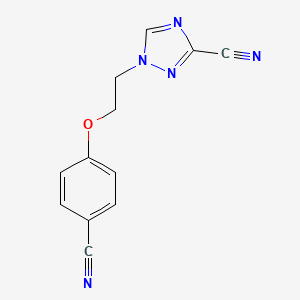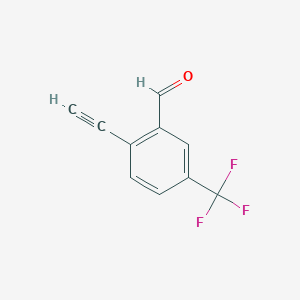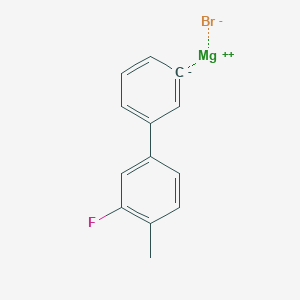
magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide is a complex organometallic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a magnesium atom bonded to a fluorinated aromatic ring and a bromide ion. The presence of these functional groups imparts distinct chemical properties, making it a valuable reagent in organic synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide typically involves the reaction of 2-fluoro-1-methyl-4-phenylbenzene with a magnesium source, such as magnesium turnings, in the presence of a brominating agent. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often require refluxing the mixture to ensure complete formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve safety during the synthesis process.
化学反应分析
Types of Reactions
Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form simpler hydrocarbons or other reduced species.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorinated toluenes. Substitution reactions can lead to a variety of functionalized aromatic compounds.
科学研究应用
Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which may have potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is employed in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism by which magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide exerts its effects involves the interaction of the magnesium center with various molecular targets. The magnesium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition or substitution. The fluorinated aromatic ring can also participate in π-π interactions, enhancing the compound’s reactivity and selectivity in certain reactions.
相似化合物的比较
Similar Compounds
- Magnesium;2-chloro-1-methyl-4-phenylbenzene;bromide
- Magnesium;2-bromo-1-methyl-4-phenylbenzene;bromide
- Magnesium;2-iodo-1-methyl-4-phenylbenzene;bromide
Uniqueness
Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and stability of the compound, making it more suitable for specific applications compared to its chloro, bromo, or iodo analogs.
属性
分子式 |
C13H10BrFMg |
|---|---|
分子量 |
289.43 g/mol |
IUPAC 名称 |
magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PUYAWOGEDMEZLB-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CC=C[C-]=C2)F.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


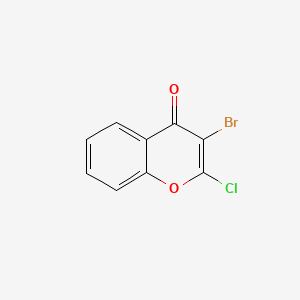
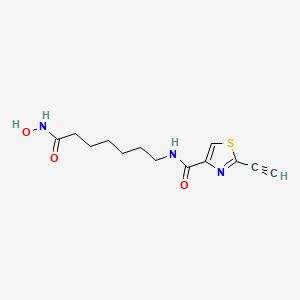
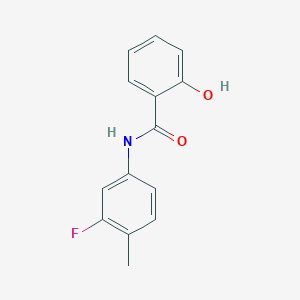
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
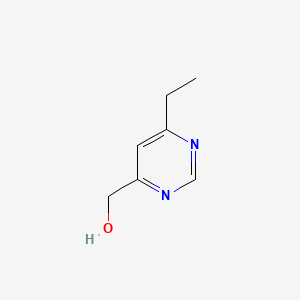
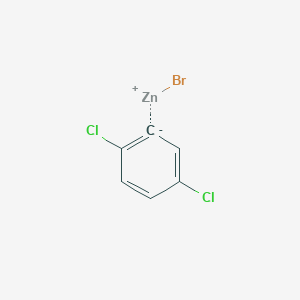
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
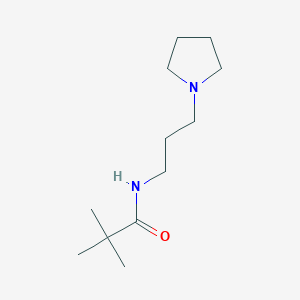
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
